2-(8-azabicyclo[3.2.1]octan-3-yl)acetic acid;2,2,2-trifluoroacetic acid
Overview
Description
2-(8-azabicyclo[3.2.1]octan-3-yl)acetic acid;2,2,2-trifluoroacetic acid is a compound with significant potential in various fields of scientific research. It is a nitrogen-containing heterocycle, specifically a tropane alkaloid, which is known for its unique bicyclic structure. This compound has a molecular weight of 283.25 and is represented by the linear formula C11H16F3NO4 .
Mechanism of Action
Target of Action
It’s worth noting that the 8-azabicyclo[321]octane scaffold is a central core of the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the nervous system .
Mode of Action
Tropane alkaloids, which share a similar structure, are known to interact with neurotransmitter systems, but the exact interactions of this specific compound remain unclear .
Biochemical Analysis
Biochemical Properties
2-(8-Aza-bicyclo[3.2.1]octan-3-yl)acetic acid 2,2,2-trifluoroacetate plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity .
Cellular Effects
The effects of 2-(8-Aza-bicyclo[3.2.1]octan-3-yl)acetic acid 2,2,2-trifluoroacetate on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in metabolic processes, thereby altering the metabolic state of the cell . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of 2-(8-Aza-bicyclo[3.2.1]octan-3-yl)acetic acid 2,2,2-trifluoroacetate involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, altering their conformation and activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(8-Aza-bicyclo[3.2.1]octan-3-yl)acetic acid 2,2,2-trifluoroacetate change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-(8-Aza-bicyclo[3.2.1]octan-3-yl)acetic acid 2,2,2-trifluoroacetate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-(8-Aza-bicyclo[3.2.1]octan-3-yl)acetic acid 2,2,2-trifluoroacetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, thereby altering the production of key metabolites . These interactions can lead to changes in the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 2-(8-Aza-bicyclo[3.2.1]octan-3-yl)acetic acid 2,2,2-trifluoroacetate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can influence its overall efficacy and impact on cellular function .
Subcellular Localization
The subcellular localization of 2-(8-Aza-bicyclo[3.2.1]octan-3-yl)acetic acid 2,2,2-trifluoroacetate is a critical factor in determining its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
Preparation Methods
The synthesis of 2-(8-azabicyclo[3.2.1]octan-3-yl)acetic acid;2,2,2-trifluoroacetic acid involves several steps. One common method is the intramolecular cyclization of suitable precursors to form the bicyclic structure . The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
2-(8-azabicyclo[3.2.1]octan-3-yl)acetic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a key synthetic intermediate in the total synthesis of various complex molecules . In biology and medicine, it serves as a scaffold for the development of new drugs due to its unique structure and biological activity . In the industry, it is utilized in the production of pharmaceuticals and other fine chemicals .
Comparison with Similar Compounds
2-(8-azabicyclo[3.2.1]octan-3-yl)acetic acid;2,2,2-trifluoroacetic acid can be compared with other similar compounds such as N-Methyl-8-azabicyclo[3.2.1]octane and other tropane alkaloids . These compounds share a similar bicyclic structure but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific trifluoroacetate group, which can influence its chemical reactivity and biological properties .
Properties
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-yl)acetic acid;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.C2HF3O2/c11-9(12)5-6-3-7-1-2-8(4-6)10-7;3-2(4,5)1(6)7/h6-8,10H,1-5H2,(H,11,12);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTKZKOXVIYMQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CC(=O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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